N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 2-ethoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to inhibit the synthesis of essential bacterial proteins. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and applications
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-15-11-7-6-10-14(15)17(22)19-18-21-20-16(24-18)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,21,22) |
InChI Key |
RCMAFDHNMUILSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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